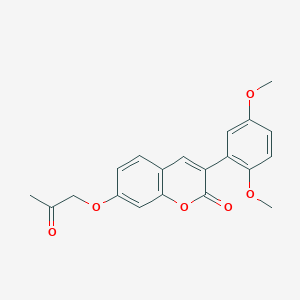

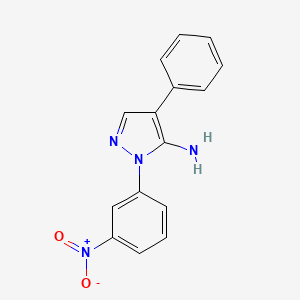

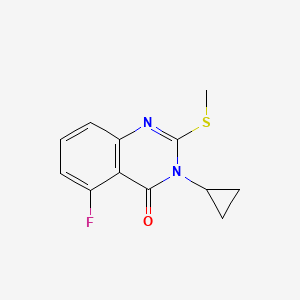

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as DAPK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in cancer treatment and other medical conditions.

Scientific Research Applications

Structural Analysis and Molecular Properties

Research has delved into the structural analysis and molecular properties of chromene derivatives, offering insights into their molecular configurations and interactions. For instance, the study on the structure of the flavone hymenoxin explored the molecular planarity and intermolecular hydrogen bonding of a related chromene compound, highlighting the significance of molecular structure in determining its physical and chemical properties (Watson et al., 1991). Similar structural investigations provide a foundation for understanding the reactivity and potential applications of 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in various scientific domains.

Photophysical and Photochemical Applications

The photochromic properties of chromene derivatives make them attractive for applications in materials science, such as the development of photoresponsive materials. Research into the photochromism of chromene crystals revealed that certain chromenes exhibit crystalline state photochromism, a property that can be exploited in creating materials that respond to light stimuli (Hobley et al., 2000). This property is particularly relevant in the context of developing smart materials and coatings that change color or opacity in response to UV light.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel chromene derivatives with specific functional groups has been a significant area of research. Studies have focused on synthesizing and characterizing compounds with varying substituents to explore their chemical behavior and potential applications. For example, the synthesis and characterization of chromenone crown ethers and their complexation study provide insights into the use of chromene derivatives in creating novel ligands for metal ion coordination (Gündüz et al., 2006). Such research underscores the versatility of chromene derivatives in synthetic chemistry and material science.

Biological Activity and Therapeutic Potential

Beyond structural and material applications, chromene derivatives have been investigated for their biological activities. The synthesis of coumarin derivatives containing pyrazole and indenone rings, for instance, highlights the exploration of chromenes as potent antioxidant and antihyperglycemic agents, underscoring their potential therapeutic value (Kenchappa et al., 2017). Such studies are crucial for expanding the scope of chromene derivatives in pharmacology and drug design.

properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-19(13)10-15)16-9-14(23-2)6-7-18(16)24-3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKWGFMFUYNTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)

![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)